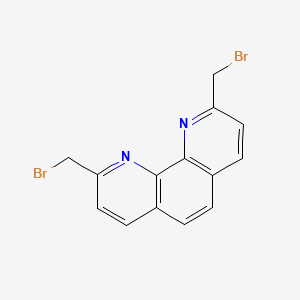
2,9-Bis(bromomethyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis(bromomethyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. This specific compound is characterized by the presence of two bromomethyl groups attached to the 2 and 9 positions of the phenanthroline ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(bromomethyl)-1,10-phenanthroline typically involves the bromination of 2,9-dimethyl-1,10-phenanthroline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents.
化学反応の分析
Types of Reactions
2,9-Bis(bromomethyl)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted phenanthrolines depending on the nucleophile used.
Oxidation Reactions: Products include phenanthroline aldehydes or carboxylic acids.
Reduction Reactions: Products include 2,9-dimethyl-1,10-phenanthroline.
科学的研究の応用
2,9-Bis(bromomethyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the study of DNA intercalation and as a probe for nucleic acid structures.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to bind to DNA.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
作用機序
The mechanism of action of 2,9-Bis(bromomethyl)-1,10-phenanthroline involves its ability to form coordination complexes with metal ions. The phenanthroline ring system provides a planar structure that can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. The bromomethyl groups can also participate in covalent bonding with nucleophiles, further enhancing its reactivity.
類似化合物との比較
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
1,10-Phenanthroline: A simpler structure without any substituents, commonly used as a ligand in coordination chemistry.
2,9-Dibromo-1,10-phenanthroline: Contains bromine atoms directly attached to the phenanthroline ring, differing in reactivity and applications.
Uniqueness
2,9-Bis(bromomethyl)-1,10-phenanthroline is unique due to the presence of bromomethyl groups, which enhance its reactivity in substitution reactions and its ability to form covalent bonds with nucleophiles. This makes it a versatile compound for various chemical and biological applications.
特性
CAS番号 |
78831-37-5 |
|---|---|
分子式 |
C14H10Br2N2 |
分子量 |
366.05 g/mol |
IUPAC名 |
2,9-bis(bromomethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C14H10Br2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 |
InChIキー |
DGDBWGQSYCEWHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CBr)N=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


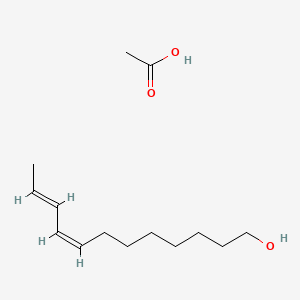
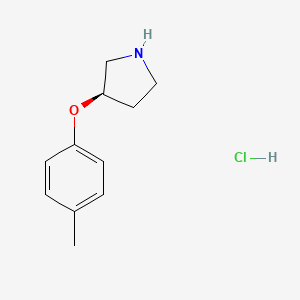
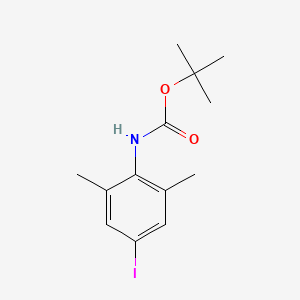
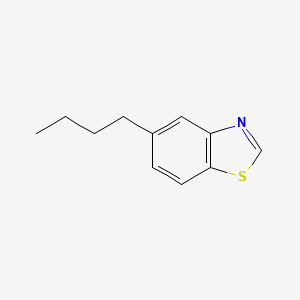
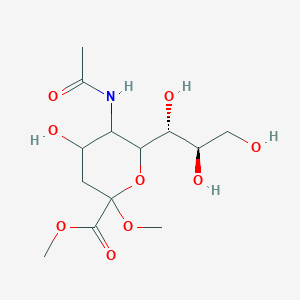
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
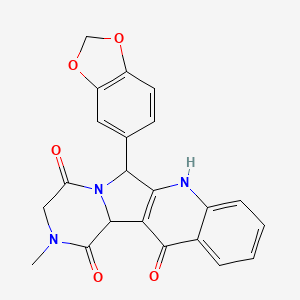
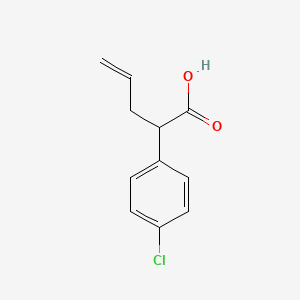


![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
